Dioxosuccinic acid

Descripción

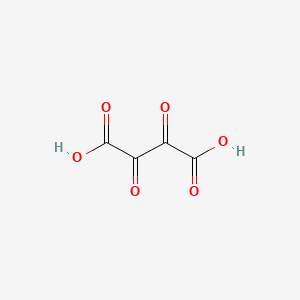

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dioxobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNNXYDKWOJQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226716 | |

| Record name | Dioxosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-59-8 | |

| Record name | 2,3-Dioxobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D82LW8DKT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Dioxosuccinic Acid

Established Synthetic Pathways for Dioxosuccinic Acid Production

Oxidation Reactions Leading to Dioxosuccinic AcidA principal method for synthesizing this compound involves the oxidation of tartaric acid. This transformation is effectively achieved using oxidizing agents like hydrogen peroxide, particularly when employed in conjunction with a Fenton reagent, such as ferrous sulfate (B86663).chemcess.comThis process highlights the susceptibility of tartaric acid's hydroxyl groups to oxidative cleavage, leading to the formation of the diketone structure.

Furthermore, dihydroxyfumaric acid (DHF), a related compound, can also be converted into this compound through oxidative processes. acs.orgacs.org This pathway underscores the role of oxidation in introducing the characteristic ketone functionalities into the succinic acid backbone.

Disproportionation Reactions as a Route to Dioxosuccinic Acidthis compound can also be synthesized via disproportionation reactions, often facilitated by catalytic systems. Tartaric acid, under specific catalytic conditions, can undergo disproportionation to yield this compound.benchchem.comNotably, Nb-based zeolites have been identified as efficient catalysts for this reaction, promoting the disproportionation of tartaric acid.benchchem.com

In the context of biomass conversion, such as the catalytic wet oxidation (CWO) of glucose, a proposed intermediate step involves the disproportionation of tartaric acid. This process can lead to the formation of fumaric acid alongside 2,3-dioxosuccinic acid (this compound). mdpi.comresearchgate.netsci-hub.se This suggests that this compound can function as an intermediate in more complex catalytic transformations of carbohydrates.

Mechanistic Elucidation of this compound Formation Reactions

Understanding the mechanisms behind this compound's formation is critical for optimizing its synthesis and comprehending its role in various chemical reactions.

Free Radical Pathways in this compound SynthesisFree radical pathways are instrumental in several synthetic routes leading to this compound. For instance, Nb-zeolite catalysts are known to promote free-radical mechanisms, involving hydroxyl (•OH) and hydroperoxy (HO₂⁻) radicals, during the disproportionation of tartaric acid to produce this compound.benchchem.com

In CWO processes, the generation of these reactive radical species is often initiated by the oxidation of water. Water can dissociate or react with oxygen to form •OH and HO₂⁻ radicals. mdpi.com These radicals can then initiate the oxidation of organic substrates, leading to the formation of various carboxylic acids. In the case of tartaric acid conversion, these radicals can facilitate its disproportionation to form this compound. mdpi.com

Synthesis and Reactivity of this compound Derivatives

This compound itself is a reactive molecule, and its derivatives can be synthesized, exhibiting distinct chemical properties.

The reaction of this compound with ethanol (B145695) in the presence of hydrogen chloride serves as a method for synthesizing its ester derivatives, such as diethyl dioxosuccinate. wikipedia.org This esterification reaction is a standard transformation for carboxylic acids.

This compound is classified as an oxo dicarboxylic acid and an alpha-diketone, possessing a structure closely related to succinic acid. nih.gov Its highly oxidized nature, featuring two ketone functionalities alongside the carboxylic acids, places it at a high oxidation state within the carbon redox chemical space, representing a fully oxidized form compared to simpler alkanes like butane. ethz.ch

The precursor, dihydroxyfumaric acid (DHF), and its derivatives also exhibit notable reactivity. The diester of DHF, for example, has been utilized as an electrophile in organic synthesis. acs.org DHF itself can be oxidized to form this compound acs.orgacs.org, and its various forms (acid, conjugate base, ester) can display amphoteric reactivity, acting as nucleophiles or electrophiles, and as oxidizing or reducing agents depending on the specific reaction conditions. acs.org

Table 1: Key Synthetic Pathways to this compound

| Precursor | Reaction Type | Reagents/Catalysts | Conditions (Typical) | Yield/Notes | References |

| Tartaric Acid | Oxidation | Hydrogen peroxide, Ferrous sulfate (Fenton reagent) | Not specified | Produces this compound. | chemcess.com |

| Dihydroxyfumaric Acid | Oxidation | Oxidizing agents | Not specified | Oxidative transformation to this compound. | acs.orgacs.org |

| Tartaric Acid | Disproportionation | Nb-based zeolites | Catalytic | Promotes free-radical mechanisms via hydroxyl/hydroperoxy radicals. | |

| Glucose | Multi-step Oxidation | Catalytic systems (e.g., Nb-zeolites) | Not specified | Plausible intermediate pathway: Tartaric acid → Fumaric acid + this compound | mdpi.comresearchgate.netsci-hub.se |

Preparation and Transformations of Dioxosuccinate Esters

Esters of this compound, such as diethyl dioxosuccinate, are significant intermediates and reagents in organic synthesis.

Preparation of Dialkyl Dioxosuccinate Esters: A common method for preparing dialkyl dioxosuccinate esters involves the esterification of dihydroxytartaric acid or its salts. For example, diethyl dioxosuccinate can be synthesized by reacting dihydroxytartaric acid disodium (B8443419) salt hydrate (B1144303) with absolute ethanol in the presence of anhydrous hydrogen chloride gas. orgsyn.org This reaction proceeds through an acid-catalyzed esterification process.

Table 1: Preparation of Diethyl Dioxosuccinate

| Reactant(s) | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Dihydroxytartaric acid disodium salt hydrate | Anhydrous HCl (gas) | Absolute Ethanol | 0°C (cooling), 72 hr (refrigerated) | Diethyl dioxosuccinate | N/A | orgsyn.org |

Transformations of Dialkyl Dioxosuccinate Esters: Dialkyl dioxosuccinate esters are known to undergo various transformations, including "ene" reactions. In these reactions, dimethyl dioxosuccinate and diethyl dioxosuccinate react with olefins, leading to addition products. researchgate.netacs.orgacs.org Furthermore, dioxosuccinate esters have been employed in the synthesis of complex heterocyclic systems. For instance, a protected substrate, 1,2,4,5–benzene (B151609) tetraamine (B13775644) tetrahydrochloride, upon deprotection and reaction with a this compound ester in the presence of a weak base, yielded functionalized azaacenes with a reported yield of 50%. mdpi.com This highlights the utility of dioxosuccinate esters in building more complex molecular architectures.

Reactions Involving Dihydroxytartaric Acid (this compound Hydrate)

Dihydroxytartaric acid, the hydrated form of this compound, exhibits reactivity characteristic of both its hydroxyl and carboxyl functionalities. ontosight.ai

Esterification: As mentioned, dihydroxytartaric acid serves as a precursor for the synthesis of dioxosuccinate esters. The reaction of dihydroxytartaric acid with ethanol in the presence of hydrogen chloride is a direct route to diethyl dioxosuccinate. wikipedia.orgorgsyn.org This process involves the formation of ester linkages at the carboxylic acid groups.

Redox Reactions: Dihydroxytartaric acid can participate in redox reactions. Studies involving the oxidation of dihydroxytartaric acid by cerium(IV) under both aerobic and anaerobic conditions have provided insights into its degradation pathways, with measurements of carbon dioxide (CO2) production. The stoichiometry of CO2 produced per mole of dihydroxytartaric acid varies slightly between aerobic and anaerobic conditions, suggesting different reaction mechanisms or intermediate stabilities.

Advanced Analytical and Spectroscopic Methodologies in Dioxosuccinic Acid Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For dioxosuccinic acid, NMR provides detailed information about the arrangement of atoms and the electronic environment of its functional groups. While direct ¹H NMR data for this compound is scarce due to its instability and potential for tautomerization, ¹³C NMR spectroscopy can offer insights into the carbon skeleton. The presence of carbonyl carbons (C=O) and carboxylic acid carbons (-COOH) would typically result in distinct chemical shifts in the ¹³C NMR spectrum. For example, carbonyl carbons in α-diketones generally appear in the range of 180-210 ppm, while carboxylic acid carbons are typically found around 160-180 ppm. The specific chemical shifts and any observed coupling patterns would be indicative of the molecule's structure and potential tautomeric forms. The complexity of this compound's structure and its potential to exist in different tautomeric states necessitates careful interpretation of NMR data, often in conjunction with other spectroscopic techniques. researchgate.netnih.govthieme-connect.defigshare.com

Vibrational Spectroscopy (Infrared and Raman) in the Study of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound through the analysis of molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. Strong absorption bands associated with the stretching vibrations of the carbonyl (C=O) groups in both the ketone and carboxylic acid functionalities are anticipated. These typically appear in the region of 1650-1800 cm⁻¹. Additionally, the O-H stretching vibration of the carboxylic acid groups, often broadened due to hydrogen bonding, would be observed in the 2500-3300 cm⁻¹ range. The C-O stretching vibrations of the carboxylic acid groups would also contribute to the spectrum. rasayanjournal.co.inchalcogen.roresearchgate.netias.ac.inscirp.orgpro-analytics.net

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy is sensitive to molecular vibrations and can provide complementary structural information. The C=O stretching vibrations are expected to be prominent in the Raman spectrum as well. The technique is particularly useful for studying symmetric vibrations and can provide insights into the molecular symmetry and crystal packing of this compound or its derivatives. rasayanjournal.co.inias.ac.inpro-analytics.netresearchgate.netteagasc.iewikipedia.org

Table 3.2.1: Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 | Strong absorption/scattering |

| Ketone (C=O) | Stretching | 1700-1740 | Strong absorption/scattering |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Broad band |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Characteristic absorption/scattering |

| Carboxylic Acid (C=O) | Bending | 500-675 | Observed in IR |

Note: Exact values may vary based on the specific form (e.g., salt, hydrate) and experimental conditions.

Mass Spectrometric Approaches for this compound Detection and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation patterns. This compound, being a relatively small and polar molecule, can be analyzed using various MS techniques, often coupled with chromatographic separation.

GC-MS is typically used for volatile and thermally stable compounds. This compound, due to its polarity and potential for decomposition at high temperatures, often requires derivatization to improve its volatility and thermal stability for GC-MS analysis. Common derivatization agents, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), can convert the carboxylic acid and ketone groups into more volatile trimethylsilyl (B98337) (TMS) or oxime derivatives, respectively. scielo.org.zaresearchgate.net Once derivatized, GC-MS can provide information on retention time and fragmentation patterns, aiding in identification. The fragmentation of derivatized this compound would yield characteristic ions related to the loss of derivatizing groups and cleavage of the carbon backbone.

LC-MS is a more suitable technique for analyzing polar and non-volatile compounds like this compound without extensive derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with MS detection is commonly employed. Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) with water and an acidic modifier (e.g., formic acid for MS compatibility, or phosphoric acid for UV detection). The use of ion-pairing agents, such as tributylamine, can enhance the retention of acidic compounds like this compound on C18 columns. sielc.com In LC-MS, this compound would typically be detected as its deprotonated molecular ion [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. Potential fragmentation pathways could involve the loss of CO₂, H₂O, or cleavage of the C-C bonds between the carbonyl groups. scielo.org.zaresearchgate.net

Table 3.3.2.1: LC-MS Considerations for this compound

| Parameter | Typical Conditions/Considerations |

| Chromatography | RP-HPLC (e.g., C18 column) |

| Mobile Phase | Acetonitrile/Methanol + Water + Acid (e.g., Formic Acid) |

| Ion Pairing | Tributylamine (enhances retention for acidic compounds) |

| Ionization Mode | Negative Ion Mode (ESI⁻) |

| Detected Ion | [M-H]⁻ (m/z 145.0) |

| MS/MS Analysis | Fragmentation of [M-H]⁻ to identify characteristic product ions |

X-ray Crystallography Studies of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise bond lengths, bond angles, and intermolecular interactions. While direct crystal structure data for this compound itself might be limited due to its instability, studies on its derivatives or related compounds can offer insights. X-ray crystallography can reveal the conformation of the molecule in the solid state, the presence of hydrogen bonding networks, and crystal packing arrangements. Such studies are crucial for understanding the solid-state properties and potential polymorphism of this compound or its salts and hydrates. researchgate.netkarger.comresearchgate.netmdpi.comwikipedia.org

Table 3.4.1: Information obtained from X-ray Crystallography

| Structural Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, C-O, O-H) |

| Bond Angles | Angles between bonds, indicating molecular geometry |

| Torsion Angles | Dihedral angles, revealing molecular conformation and rotation around bonds |

| Intermolecular Forces | Hydrogen bonding, van der Waals forces, π-π stacking, etc. |

| Crystal Packing | Arrangement of molecules within the crystal lattice |

| Polymorphism | Identification of different crystalline forms of the same compound |

Theoretical and Computational Studies of Dioxosuccinic Acid

Quantum Chemical Calculations on Dioxosuccinic Acid Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules, which in turn dictate their reactivity. These methods, grounded in the principles of quantum mechanics, provide insights into bond lengths, bond angles, vibrational frequencies, and electronic properties such as orbital energies. For this compound, these calculations are instrumental in characterizing its diketone and dicarboxylic acid functionalities.

While specific, in-depth quantum chemical studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodologies are well-established for analogous molecules. Such calculations would typically involve geometry optimization to find the most stable molecular conformation, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. The resulting electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would offer insights into its reactivity as an electrophile or nucleophile.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govnih.gov DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of biochemical relevance. nih.gov

Applications of DFT to systems involving dicarboxylic acids and diketones are common and provide a framework for how this compound could be studied. For instance, DFT calculations are employed to determine optimized geometries, vibrational spectra, and thermodynamic properties. nih.govbiointerfaceresearch.com In the context of this compound, DFT would be instrumental in investigating its potential for keto-enol tautomerism, where a proton could shift from a carbon adjacent to a carbonyl group to the carbonyl oxygen, resulting in an enol form. Furthermore, DFT can be used to calculate reactivity descriptors that predict the most likely sites for electrophilic or nucleophilic attack.

Below is an interactive table summarizing the application of DFT in analyzing molecular properties:

| Property Calculated | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Confirms the stability of the optimized structure and can be compared with experimental spectroscopic data. biointerfaceresearch.comyoutube.com |

| HOMO-LUMO Energies | Indicates the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity. |

| Thermodynamic Properties | Calculates properties such as enthalpy, entropy, and Gibbs free energy of formation. nih.govrsc.org |

Molecular Dynamics Simulations of this compound in Chemical Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular behavior in various environments, such as in aqueous solution. jdigitaldiagnostics.com For this compound, MD simulations would be crucial for understanding its solvation properties and its interactions with surrounding water molecules or other solutes.

While specific MD simulation studies of this compound are not readily found in the literature, the methodology is extensively applied to study the behavior of organic acids in solution. tudelft.nl An MD simulation of this compound in water would involve placing a model of the molecule in a box of simulated water molecules and then calculating the forces between all atoms to predict their motion. Such a simulation could reveal the formation and dynamics of hydrogen bonds between the carboxylic acid and carbonyl groups of this compound and the surrounding water molecules, providing insights into its solubility and transport properties in a biological context.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this approach is particularly relevant for understanding its role in metabolic pathways, especially in the context of redox biochemistry.

Recent computational studies have focused on mapping the thermodynamic landscape of carbon redox biochemistry. In the context of four-carbon linear molecules, this compound represents the most oxidized state. These studies utilize quantum chemistry to calculate the Gibbs free energies of a network of related compounds, providing a comprehensive view of their relative stabilities under different conditions of pH and redox potential.

The thermodynamic landscape reveals that natural metabolites tend to have lower Gibbs energies compared to non-biological compounds across a range of conditions. This compound, as the fully oxidized species, occupies a high-energy position in this landscape. This high-energy state suggests that it is not expected to accumulate under typical physiological conditions but rather serves as a transient intermediate or a theoretical endpoint in oxidation pathways.

A significant application of computational chemistry in the study of this compound is the prediction of its redox potential and the energetics of reactions in which it participates. Quantum chemical methods, particularly DFT, have been developed and calibrated to accurately predict the standard reduction potentials of biochemical reactions. canterbury.ac.nzmdpi.comnih.govnih.govchemrxiv.org

These computational approaches can calculate the energy change associated with the reduction of this compound. For instance, the reduction of one of its carbonyl groups to a hydroxyl group would be a key reaction in the carbon redox network. By calculating the Gibbs free energy change for such reactions, it is possible to predict the standard redox potential. These predictions are crucial for understanding the feasibility and directionality of metabolic pathways involving this compound and for constructing comprehensive models of cellular metabolism. The accuracy of these predictions can be high, with some computational models achieving a mean absolute error of less than 0.15 V compared to experimental values for two-electron redox potential differences. canterbury.ac.nz

Biochemical and Enzymatic Research Contexts of Dioxosuccinic Acid

Dioxosuccinic Acid as an Intermediate or Product in Biochemical Pathways

While not a central component of canonical pathways like the citric acid cycle in the way that oxaloacetic acid or succinic acid are, this compound emerges in specific oxidative contexts and serves as a key molecule in theoretical and experimental studies of carbon metabolism.

This compound represents the most oxidized state for a linear four-carbon molecule, featuring two carboxylic acid groups and two ketone groups. wikipedia.orgillinois.edubiocrick.comethz.ch Thermodynamic modeling of carbon redox chemical space identifies 2,3-dioxosuccinic acid as a global thermodynamic minimum under conditions of high pH and high cofactor potential, meaning it can be a stable endpoint of oxidative processes under specific electrochemical conditions. wikipedia.orgillinois.edubiocrick.comethz.ch

Research has identified its formation in several oxidative processes:

Natural Product Oxidation: It occurs naturally in wine as a product of the oxidation of tartaric acid, a process that proceeds via the intermediate dihydroxyfumaric acid. biorxiv.org

Metabolism of Pollutants: The compound is implicated as an intermediate in the oxidative degradation pathways of certain organic pollutants. wikipedia.org For example, studies on the photocatalytic degradation of antibiotics have proposed that oxidative cleavage of larger molecules can yield a four-carbon chain that is subsequently oxidized to 2,3-dioxosuccinic acid before being further broken down into smaller molecules like oxalic acid. maynoothuniversity.ie

Prebiotic Chemistry: In the context of the origin of life, this compound is considered within the network of possible reactions in a prebiotic reductive citric acid cycle. scribd.com

This compound is chemically and metabolically linked to several other important dicarboxylic acids. scribd.comiucr.org Its relationships are primarily oxidative and reductive transformations.

Dihydroxyfumaric Acid: this compound is the direct oxidation product of dihydroxyfumaric acid (DHF). scribd.com This transformation is a key reaction and has been studied both chemically and enzymatically. scribd.comresearchgate.netdntb.gov.ua DHF itself is an intermediate in the oxidation of tartaric acid. biorxiv.org

Tartaric Acid: As a more reduced dicarboxylic acid, tartaric acid can be oxidized to this compound. biorxiv.orgresearchgate.net This relationship is particularly relevant in food chemistry, such as winemaking.

Oxaloacetic Acid: Oxaloacetic acid (also known as 2-oxosuccinic acid) is a structural isomer of this compound (2,3-dioxosuccinic acid) and a key intermediate in the citric acid cycle. researchgate.netharvard.edu While distinct, some enzymes that interact with oxaloacetate may show minor reactivity with dioxosuccinate. researchgate.net

Succinic Acid: this compound is functionally related to succinic acid, representing a much more oxidized form. dntb.gov.uawikipedia.org The theoretical reduction of this compound would proceed through several intermediates to ultimately form succinic acid, which is a central metabolite in the TCA cycle. wikipedia.orgnih.gov

| Compound | Chemical Formula | Relationship to this compound | Biochemical Context |

|---|---|---|---|

| Tartaric Acid | C₄H₆O₆ | Precursor (via oxidation) | Natural product in grapes and wine. biorxiv.org |

| Dihydroxyfumaric Acid | C₄H₄O₆ | Direct Precursor (via oxidation) | Intermediate in tartaric acid oxidation; antioxidant. biorxiv.orgresearchgate.net |

| Oxaloacetic Acid | C₄H₄O₅ | Structural Isomer | Key intermediate in the Citric Acid Cycle and gluconeogenesis. harvard.edu |

| Succinic Acid | C₄H₆O₄ | Reduced Form | Key intermediate in the Citric Acid Cycle. nih.gov |

Enzymatic Interactions and Transformations Involving this compound

The enzymatic transformation of this compound and its precursors has been a subject of study, revealing a class of oxidoreductases capable of catalyzing these reactions.

Several enzymes have been identified that either produce or interact with this compound or its immediate precursors.

Tartrate Dehydrogenase (TDH): This enzyme (EC 1.1.1.93) catalyzes the NAD+-dependent oxidation of tartrate to form oxaloglycolate, the enol tautomer of this compound. wikipedia.org The reaction is reversible and plays a role in glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org Crystalline tartrate dehydrogenase was isolated and characterized from Pseudomonas putida, and it requires a manganese cofactor for its activity. researchgate.netwikipedia.org

Dihydroxyfumaric Acid Oxidase / Peroxidase: Early studies identified an enzyme in plants, termed "dihydroxyfumaric acid oxidase," which catalyzes the oxidation of DHF to diketosuccinic acid (this compound). scribd.com Later research suggested this activity is characteristic of peroxidases, such as horseradish peroxidase, which can catalyze the oxidation of DHF in a reaction that does not require exogenous H₂O₂ and is mediated by superoxide (B77818) radicals. scribd.comnih.gov

Malate (B86768) Dehydrogenase (MDH): While highly specific for its primary substrate L-malate, malate dehydrogenase has been shown to react with dioxosuccinate, albeit at a very low rate. researchgate.net This interaction is primarily noted as a potential interference in enzymatic assays for oxaloacetate, rather than a significant physiological reaction. researchgate.net

| Enzyme | EC Number | Reaction Involving this compound or Precursor | Source/Example |

|---|---|---|---|

| Tartrate Dehydrogenase | 1.1.1.93 | Tartrate + NAD⁺ ⇌ Oxaloglycolate (Dioxosuccinate) + NADH + H⁺ | Pseudomonas putida researchgate.netwikipedia.org |

| Peroxidase (e.g., Horseradish Peroxidase) | 1.11.1.7 | Dihydroxyfumaric Acid + O₂ → this compound + H₂O₂ | Horseradish, Plants scribd.comnih.gov |

| Malate Dehydrogenase | 1.1.1.37 | Shows minor, low-rate reactivity with dioxosuccinate. | Porcine Heart researchgate.net |

The mechanisms by which enzymes catalyze reactions are based on the precise arrangement of amino acids in the active site, which lowers the activation energy of the reaction. atlanticoer-relatlantique.ca The induced-fit model, which posits that the enzyme's active site changes conformation upon substrate binding to achieve an optimal fit, is the currently accepted paradigm for many enzymes, including those that would interact with substrates like this compound. libretexts.orgjrc.ac.in

Tartrate Dehydrogenase: As an NAD+-dependent oxidoreductase, the mechanism involves the transfer of a hydride ion from the hydroxyl group of tartrate to the NAD+ cofactor, resulting in the formation of a ketone group and NADH. wikipedia.org The enzyme's active site binds both the tartrate substrate and the NAD+ cofactor in a specific orientation to facilitate this transfer.

Peroxidase-catalyzed DHF Oxidation: The mechanism proposed for the peroxidase-oxidase reaction is distinct from a simple dehydrogenase. It is thought to be a chain reaction initiated by a catalytic amount of hydrogen peroxide, with the superoxide anion radical (O₂⁻•) acting as a key intermediate that carries out the oxidation of dihydroxyfumarate. nih.gov This highlights a free-radical-based enzymatic mechanism.

Kinetic studies are essential for characterizing enzyme efficiency and substrate affinity through parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). biorxiv.orglibretexts.org The Kₘ value is the substrate concentration at which the reaction rate is half of Vₘₐₓ and is inversely related to the enzyme's affinity for the substrate. libretexts.org The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org

While detailed kinetic parameters for enzymes acting directly on this compound as a substrate are not extensively reported in the literature, the principles of enzyme kinetics provide a framework for how such interactions would be evaluated. For example, the report that malate dehydrogenase reacts with dioxosuccinate at a "low rate" implies a very high Kₘ value and/or a very low kcat for this substrate compared to its primary substrate, malate. researchgate.net

A full kinetic analysis of an enzyme like tartrate reductase acting on dioxosuccinate would involve measuring the initial reaction rates at varying substrate concentrations to determine the Kₘ and Vₘₐₓ for the reduction reaction, providing quantitative insight into the enzyme's efficiency in metabolizing this highly oxidized compound.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Michaelis Constant | Kₘ | Substrate concentration at which the reaction velocity is half of Vₘₐₓ. libretexts.orglibretexts.org | Indicates the affinity of an enzyme for its substrate; a lower Kₘ suggests higher affinity. libretexts.org |

| Maximum Velocity | Vₘₐₓ | The maximum rate of the reaction when the enzyme is saturated with substrate. libretexts.orglibretexts.org | Proportional to the enzyme concentration and its catalytic speed. libretexts.org |

| Turnover Number | kcat | The number of substrate molecules converted to product per enzyme active site per unit time. libretexts.orglibretexts.org | Measures the catalytic efficiency of a single enzyme molecule. libretexts.org |

| Catalytic Efficiency | kcat/Kₘ | The ratio of kcat to Kₘ. biorxiv.org | A measure of an enzyme's overall efficiency, accounting for both substrate binding and catalysis. biorxiv.org |

Emerging Research Frontiers and Challenges for Dioxosuccinic Acid

Novel Synthetic Strategies for Dioxosuccinic Acid and its Analogues

Research into this compound and its derivatives is exploring new synthetic methodologies to improve accessibility and yield. One reported synthesis involves the reaction of a protected benzene (B151609) tetraamine (B13775644) with a this compound ester, yielding a tetraazaanthracene derivative with a reported yield of 50% mdpi.comresearchgate.net. Further modifications via trans-esterification can introduce different R groups. Another avenue involves the condensation of aromatic diamino components with esters of 2,3-dioxosuccinic acid to prepare quinoxaline-2,3-dicarboxylic acid derivatives, which can then be converted to dinitriles worldscientific.com.

The study of dihydroxyfumaric acid (DHF) reactivity has also touched upon this compound, noting its formation from the oxidation of DHF by atmospheric oxygen acs.org. DHF itself has been explored in reactions with aldehydes, where its dianionic form is crucial for nucleophilic behavior acs.org. While DHF's reactions with aldehydes can lead to ketoses, the direct synthesis of this compound from DHF is presented as an oxidation pathway acs.orgacs.org.

Q & A

Q. What are the primary synthesis pathways for dioxosuccinic acid (C₄H₂O₆), and how do reaction conditions influence product yield?

this compound can be synthesized via the catalytic disproportionation of tartaric acid under oxidative conditions. For example, Nb-zeolite catalysts facilitate glucose conversion to succinic acid intermediates, where tartaric acid disproportionation yields this compound . Reaction conditions such as temperature (180°C), oxygen pressure (18 bar), and catalyst composition critically affect selectivity and yield. Analytical methods like HPLC or GC-MS are recommended to monitor intermediate formation and quantify products .

Q. What structural features of this compound contribute to its chemical reactivity and stability?

The molecule contains two ketone groups and a conjugated carboxylate system, making it susceptible to nucleophilic attacks and redox reactions. Computational studies (e.g., DFT) reveal that its stability is influenced by intramolecular hydrogen bonding and resonance stabilization. Experimental data show that decomposition occurs exothermically (195.7 kJ/mol energy release) under radical-mediated conditions, forming dimethyl ether derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectroscopy : FT-IR for functional group identification (C=O stretching at ~1700 cm⁻¹) and NMR (¹³C/¹H) for structural elucidation.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ions (m/z 132.07 for C₄H₂O₆⁻).

- Chromatography : Reverse-phase HPLC with UV detection for purity assessment .

Q. How is this compound utilized in non-commercial research applications?

It serves as a precursor in organic synthesis (e.g., dye intermediates via condensation with sulfonated phenylhydrazines) and as a model compound for studying oxidation mechanisms in atmospheric chemistry .

Advanced Research Questions

Q. What mechanistic insights explain the absence of this compound in certain oxidation pathways (e.g., tartaric acid vs. 2-hydroxy-3-oxosuccinic acid)?

In OH-radical-mediated oxidation of tartaric acid, this compound forms via HO₂ elimination from α-hydroxylperoxy radicals. However, its absence in 2-hydroxy-3-oxosuccinic acid oxidation is attributed to competing pathways favoring mesoxalic acid (C₃H₂O₅) formation due to steric hindrance at tertiary carbon sites . Kinetic isotope studies and radical trapping experiments are recommended to validate these pathways.

Q. How do heterogeneous catalysts (e.g., Nb-zeolites vs. Ru-based systems) influence the selectivity of this compound synthesis?

Nb-zeolites promote free-radical mechanisms via hydroxyl/hydroperoxy radicals, enabling tartaric acid disproportionation to this compound. In contrast, Ru-based catalysts favor hydrogenation pathways, yielding fumaric or tartaric acids instead. Catalyst surface acidity and pore structure are critical variables; in situ DRIFTS or XAS can probe active sites .

Q. What computational methods are suitable for modeling the antioxidant activity of this compound derivatives?

Density Functional Theory (DFT) calculations can predict bond dissociation energies (BDEs) and ionization potentials (IPs) to assess radical scavenging efficiency. For example, the exothermic decomposition of [[DMDHFE]₂]* radicals to this compound derivatives highlights the role of thermodynamic stability in antioxidant behavior .

Q. How can discrepancies in reported yields of this compound across studies be systematically addressed?

- Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, controlling for variables like catalyst loading and reaction time.

- Sensitivity Analysis : Use tools like Monte Carlo simulations to identify critical parameters affecting reproducibility.

- Inter-laboratory Validation : Collaborative studies with standardized protocols (e.g., ISO/IEC 17025) .

Q. What are the implications of this compound’s instability in aqueous solutions for experimental design?

Hydrolytic degradation occurs above 114°C, necessitating low-temperature storage (<4°C) and inert atmospheres for handling. Buffered solutions (pH 4–6) mitigate decomposition, as shown by kinetic studies using UV-Vis spectroscopy .

Methodological Guidance

Q. How should researchers design experiments to isolate this compound from complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.